![molecular formula C12H10F2N2O2S B5710461 ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate, also known as EF24, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate exerts its therapeutic effects through various mechanisms of action. One of the main mechanisms involves the activation of the Nrf2 pathway, which is responsible for regulating cellular responses to oxidative stress. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer progression, such as HDACs and STAT3.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth of various cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, this compound has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also possesses multiple therapeutic properties, making it a versatile compound for studying various disease models. However, this compound does have certain limitations, such as poor solubility in water and low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate research. One area of interest is the development of more efficient synthesis methods for this compound, which can improve its yield and bioavailability. Another area of interest is the development of this compound analogs with improved properties, such as increased solubility and potency. Additionally, further research is needed to elucidate the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. One of the most commonly used methods involves the reaction of curcumin with ethyl bromoacetate, followed by the reaction with thiourea to form the thiazole ring. The final step involves the removal of the ethyl ester group to form this compound.
Applications De Recherche Scientifique
Ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that this compound possesses anti-cancer properties and can inhibit the growth of various cancer cells. This compound has also been shown to possess anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, this compound has been shown to possess anti-oxidant properties and can protect cells from oxidative stress.
Propriétés
IUPAC Name |
ethyl N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2S/c1-2-18-12(17)16-11-15-10(6-19-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEDPMNMFYIBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)
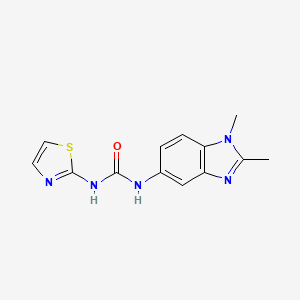
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)
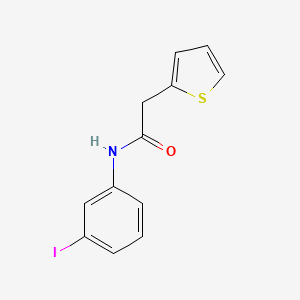
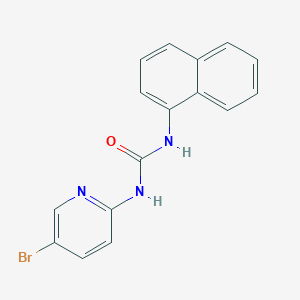
![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5710437.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
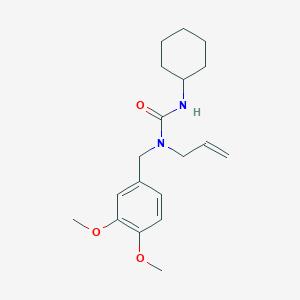
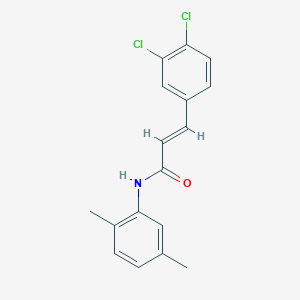
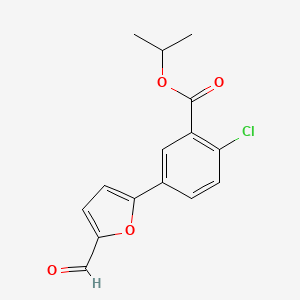

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)